2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Description
2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20N6O4 and its molecular weight is 420.429. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to other benzo[d][1,3]dioxole derivatives, which have been shown to interact with various targets, including enzymes and receptors . .
Mode of Action
Based on its structural similarity to other benzo[d][1,3]dioxole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Other benzo[d][1,3]dioxole derivatives have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation
Pharmacokinetics
Other benzo[d][1,3]dioxole derivatives have been shown to have good absorption and distribution profiles, moderate metabolism, and efficient excretion . The compound may have similar pharmacokinetic properties, but this needs to be confirmed through experimental studies.
Result of Action
Other benzo[d][1,3]dioxole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide has garnered attention in pharmaceutical research due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 955759-74-7
This compound features a benzo[d][1,3]dioxole moiety, which is known for contributing to various biological activities, alongside a tetrazole ring that enhances its pharmacological profile.
Anti-inflammatory Properties
The anti-inflammatory effects of similar compounds have been explored extensively. For example, certain benzodioxole derivatives have been reported to modulate inflammatory pathways effectively. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that compounds containing the tetrazole moiety may possess anticancer properties. Research has shown that related tetrazole-containing compounds can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways . The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic proteins.
Case Studies
- Study on Antimicrobial Efficacy : A study tested various benzodioxole derivatives against clinical isolates of bacteria. The results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .
- Inflammation Modulation : In a controlled experiment, a derivative similar to the target compound was shown to reduce inflammation markers in mouse models of arthritis by up to 70%, highlighting its potential as an anti-inflammatory agent .
- Cancer Cell Line Study : In vitro assays demonstrated that a related tetrazole derivative reduced viability in breast cancer cell lines by inducing apoptosis at concentrations ranging from 25 to 100 μM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds often act by inhibiting enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Cell Signaling : The presence of specific functional groups allows for interaction with signaling pathways critical in cancer progression and inflammation.
- Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins, these compounds can trigger programmed cell death in cancer cells.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxole-5-carbonylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4/c28-20(13-5-10-17-18(11-13)31-12-30-17)22-15-6-8-16(9-7-15)27-25-19(24-26-27)21(29)23-14-3-1-2-4-14/h5-11,14H,1-4,12H2,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDURMBWCOWYZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.